1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
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Overview
Description
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a cyclic compound characterized by a spiro carbon framework that contains both carboxylic acid and ester functional groups. This unique structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid, further increasing the compound’s acidity.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it into an alcohol.
Substitution: The ester and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis, particularly for compounds targeting specific pathways in disease treatment.
Industry: Its stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include metabolic processes, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be compared with other spiro compounds, such as spiro[2.2]pentane-1,3-dicarboxylic acid and spiro[2.2]pentane-1,2-dicarboxylic acid. These compounds share the spiro carbon framework but differ in the number and position of carboxylic acid groups. The unique combination of ester and carboxylic acid groups in this compound imparts distinct reactivity and stability, making it particularly valuable in specific applications.
Properties
CAS No. |
2384862-04-6 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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